molecular formula C19H19F3N2O3 B2835100 2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 2034296-42-7

2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2835100
CAS No.: 2034296-42-7
M. Wt: 380.367
InChI Key: HUXUKCBBCFWLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyran ring, a trifluoromethyl group, and an isonicotinamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)15-2-1-3-16(11-15)24-18(25)14-4-7-23-17(10-14)27-12-13-5-8-26-9-6-13/h1-4,7,10-11,13H,5-6,8-9,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXUKCBBCFWLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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